molecular formula C3H5NO<br>C3H5NO<br>CH2=CH-CONH2 B121943 Acrylamide CAS No. 9003-05-8

Acrylamide

Cat. No. B121943
Key on ui cas rn: 9003-05-8
M. Wt: 71.08 g/mol
InChI Key: HRPVXLWXLXDGHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04157995

Procedure details

The following components are mixed in a vessel provided with a stirrer, thermometer and nitrogen inlet and outlet: 347 parts of a mixture of 84% of saturated aliphatic hydrocarbons and 16% of naphthenic hydrocarbons (boiling point of the mixture 192°-254° C.), 53.3 parts of sorbitan monooleate and 20 parts of oxyethylated nonylphenol (degree of oxyethylation from 8 to 12). A solution of 133.6 parts of acrylamide and 59 parts of acrylic acid in 389.4 parts of water, the pH of the solution having been brought to 8.0 with 18 parts of sodium hydroxide, is then added and the aqueous solution is emulsified in the hydrocarbon oil. Nitrogen is then passed over the mixture for 30 minutes, after which the mixture is heated to 60° C. in the course of 15 minutes. At this temperature, a solution of 0.212 part of 2,2'-azo-bis-isobutyronitrile dissolved in a small amount of acetone is added. When the mixture has been heated at 60° C. for 3 hours, the polymerization is complete. A coagulate-free, sedimentation-stable water-in-oil dispersion of a copolymer of 35% of acrylamide and 65% of sodium acrylate is obtained, which is used as a thickener, having co-binder properties, in paper coating compositions. The K value of the polymer is 247.5.
[Compound]
Name
hydrocarbon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
[Compound]
Name
saturated aliphatic hydrocarbons
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
hydrocarbons
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
oxyethylated nonylphenol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
133.6
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Yield
35%
Yield
65%

Identifiers

REACTION_CXSMILES
CCCCCCCC/C=C\CCCCC[CH2:16][CH2:17][C:18]([O:20]CC(O)[C@H]1OC[C@H](O)[C@H]1O)=[O:19].[C:31]([NH2:35])(=[O:34])[CH:32]=[CH2:33].C(O)(=O)C=C.[OH-].[Na+:42].N(C(C)(C)C#N)=NC(C)(C)C#N>CC(C)=O.O>[C:31]([NH2:35])(=[O:34])[CH:32]=[CH2:33].[C:18]([O-:20])(=[O:19])[CH:17]=[CH2:16].[Na+:42] |f:3.4,9.10|

Inputs

Step One
Name
hydrocarbon
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
saturated aliphatic hydrocarbons
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
hydrocarbons
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCCC/C=C\CCCCCCCC(=O)OCC([C@@H]1[C@@H]([C@H](CO1)O)O)O
Step Seven
Name
oxyethylated nonylphenol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
133.6
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)N
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)O
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The following components are mixed in a vessel
CUSTOM
Type
CUSTOM
Details
provided with a stirrer
CUSTOM
Type
CUSTOM
Details
point of the mixture 192°-254° C.
ADDITION
Type
ADDITION
Details
is then added
ADDITION
Type
ADDITION
Details
is added
TEMPERATURE
Type
TEMPERATURE
Details
When the mixture has been heated at 60° C. for 3 hours
Duration
3 h

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C=C)(=O)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 35%
Name
Type
product
Smiles
C(C=C)(=O)[O-].[Na+]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04157995

Procedure details

The following components are mixed in a vessel provided with a stirrer, thermometer and nitrogen inlet and outlet: 347 parts of a mixture of 84% of saturated aliphatic hydrocarbons and 16% of naphthenic hydrocarbons (boiling point of the mixture 192°-254° C.), 53.3 parts of sorbitan monooleate and 20 parts of oxyethylated nonylphenol (degree of oxyethylation from 8 to 12). A solution of 133.6 parts of acrylamide and 59 parts of acrylic acid in 389.4 parts of water, the pH of the solution having been brought to 8.0 with 18 parts of sodium hydroxide, is then added and the aqueous solution is emulsified in the hydrocarbon oil. Nitrogen is then passed over the mixture for 30 minutes, after which the mixture is heated to 60° C. in the course of 15 minutes. At this temperature, a solution of 0.212 part of 2,2'-azo-bis-isobutyronitrile dissolved in a small amount of acetone is added. When the mixture has been heated at 60° C. for 3 hours, the polymerization is complete. A coagulate-free, sedimentation-stable water-in-oil dispersion of a copolymer of 35% of acrylamide and 65% of sodium acrylate is obtained, which is used as a thickener, having co-binder properties, in paper coating compositions. The K value of the polymer is 247.5.
[Compound]
Name
hydrocarbon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
[Compound]
Name
saturated aliphatic hydrocarbons
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
hydrocarbons
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
oxyethylated nonylphenol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
133.6
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Yield
35%
Yield
65%

Identifiers

REACTION_CXSMILES
CCCCCCCC/C=C\CCCCC[CH2:16][CH2:17][C:18]([O:20]CC(O)[C@H]1OC[C@H](O)[C@H]1O)=[O:19].[C:31]([NH2:35])(=[O:34])[CH:32]=[CH2:33].C(O)(=O)C=C.[OH-].[Na+:42].N(C(C)(C)C#N)=NC(C)(C)C#N>CC(C)=O.O>[C:31]([NH2:35])(=[O:34])[CH:32]=[CH2:33].[C:18]([O-:20])(=[O:19])[CH:17]=[CH2:16].[Na+:42] |f:3.4,9.10|

Inputs

Step One
Name
hydrocarbon
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
saturated aliphatic hydrocarbons
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
hydrocarbons
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCCC/C=C\CCCCCCCC(=O)OCC([C@@H]1[C@@H]([C@H](CO1)O)O)O
Step Seven
Name
oxyethylated nonylphenol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
133.6
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)N
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)O
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The following components are mixed in a vessel
CUSTOM
Type
CUSTOM
Details
provided with a stirrer
CUSTOM
Type
CUSTOM
Details
point of the mixture 192°-254° C.
ADDITION
Type
ADDITION
Details
is then added
ADDITION
Type
ADDITION
Details
is added
TEMPERATURE
Type
TEMPERATURE
Details
When the mixture has been heated at 60° C. for 3 hours
Duration
3 h

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C=C)(=O)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 35%
Name
Type
product
Smiles
C(C=C)(=O)[O-].[Na+]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04157995

Procedure details

The following components are mixed in a vessel provided with a stirrer, thermometer and nitrogen inlet and outlet: 347 parts of a mixture of 84% of saturated aliphatic hydrocarbons and 16% of naphthenic hydrocarbons (boiling point of the mixture 192°-254° C.), 53.3 parts of sorbitan monooleate and 20 parts of oxyethylated nonylphenol (degree of oxyethylation from 8 to 12). A solution of 133.6 parts of acrylamide and 59 parts of acrylic acid in 389.4 parts of water, the pH of the solution having been brought to 8.0 with 18 parts of sodium hydroxide, is then added and the aqueous solution is emulsified in the hydrocarbon oil. Nitrogen is then passed over the mixture for 30 minutes, after which the mixture is heated to 60° C. in the course of 15 minutes. At this temperature, a solution of 0.212 part of 2,2'-azo-bis-isobutyronitrile dissolved in a small amount of acetone is added. When the mixture has been heated at 60° C. for 3 hours, the polymerization is complete. A coagulate-free, sedimentation-stable water-in-oil dispersion of a copolymer of 35% of acrylamide and 65% of sodium acrylate is obtained, which is used as a thickener, having co-binder properties, in paper coating compositions. The K value of the polymer is 247.5.
[Compound]
Name
hydrocarbon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
[Compound]
Name
saturated aliphatic hydrocarbons
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
hydrocarbons
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
oxyethylated nonylphenol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
133.6
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Yield
35%
Yield
65%

Identifiers

REACTION_CXSMILES
CCCCCCCC/C=C\CCCCC[CH2:16][CH2:17][C:18]([O:20]CC(O)[C@H]1OC[C@H](O)[C@H]1O)=[O:19].[C:31]([NH2:35])(=[O:34])[CH:32]=[CH2:33].C(O)(=O)C=C.[OH-].[Na+:42].N(C(C)(C)C#N)=NC(C)(C)C#N>CC(C)=O.O>[C:31]([NH2:35])(=[O:34])[CH:32]=[CH2:33].[C:18]([O-:20])(=[O:19])[CH:17]=[CH2:16].[Na+:42] |f:3.4,9.10|

Inputs

Step One
Name
hydrocarbon
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
saturated aliphatic hydrocarbons
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
hydrocarbons
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCCC/C=C\CCCCCCCC(=O)OCC([C@@H]1[C@@H]([C@H](CO1)O)O)O
Step Seven
Name
oxyethylated nonylphenol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
133.6
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)N
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)O
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The following components are mixed in a vessel
CUSTOM
Type
CUSTOM
Details
provided with a stirrer
CUSTOM
Type
CUSTOM
Details
point of the mixture 192°-254° C.
ADDITION
Type
ADDITION
Details
is then added
ADDITION
Type
ADDITION
Details
is added
TEMPERATURE
Type
TEMPERATURE
Details
When the mixture has been heated at 60° C. for 3 hours
Duration
3 h

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C=C)(=O)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 35%
Name
Type
product
Smiles
C(C=C)(=O)[O-].[Na+]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04157995

Procedure details

The following components are mixed in a vessel provided with a stirrer, thermometer and nitrogen inlet and outlet: 347 parts of a mixture of 84% of saturated aliphatic hydrocarbons and 16% of naphthenic hydrocarbons (boiling point of the mixture 192°-254° C.), 53.3 parts of sorbitan monooleate and 20 parts of oxyethylated nonylphenol (degree of oxyethylation from 8 to 12). A solution of 133.6 parts of acrylamide and 59 parts of acrylic acid in 389.4 parts of water, the pH of the solution having been brought to 8.0 with 18 parts of sodium hydroxide, is then added and the aqueous solution is emulsified in the hydrocarbon oil. Nitrogen is then passed over the mixture for 30 minutes, after which the mixture is heated to 60° C. in the course of 15 minutes. At this temperature, a solution of 0.212 part of 2,2'-azo-bis-isobutyronitrile dissolved in a small amount of acetone is added. When the mixture has been heated at 60° C. for 3 hours, the polymerization is complete. A coagulate-free, sedimentation-stable water-in-oil dispersion of a copolymer of 35% of acrylamide and 65% of sodium acrylate is obtained, which is used as a thickener, having co-binder properties, in paper coating compositions. The K value of the polymer is 247.5.
[Compound]
Name
hydrocarbon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
[Compound]
Name
saturated aliphatic hydrocarbons
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
hydrocarbons
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
oxyethylated nonylphenol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
133.6
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Yield
35%
Yield
65%

Identifiers

REACTION_CXSMILES
CCCCCCCC/C=C\CCCCC[CH2:16][CH2:17][C:18]([O:20]CC(O)[C@H]1OC[C@H](O)[C@H]1O)=[O:19].[C:31]([NH2:35])(=[O:34])[CH:32]=[CH2:33].C(O)(=O)C=C.[OH-].[Na+:42].N(C(C)(C)C#N)=NC(C)(C)C#N>CC(C)=O.O>[C:31]([NH2:35])(=[O:34])[CH:32]=[CH2:33].[C:18]([O-:20])(=[O:19])[CH:17]=[CH2:16].[Na+:42] |f:3.4,9.10|

Inputs

Step One
Name
hydrocarbon
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
saturated aliphatic hydrocarbons
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
hydrocarbons
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCCC/C=C\CCCCCCCC(=O)OCC([C@@H]1[C@@H]([C@H](CO1)O)O)O
Step Seven
Name
oxyethylated nonylphenol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
133.6
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)N
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)O
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The following components are mixed in a vessel
CUSTOM
Type
CUSTOM
Details
provided with a stirrer
CUSTOM
Type
CUSTOM
Details
point of the mixture 192°-254° C.
ADDITION
Type
ADDITION
Details
is then added
ADDITION
Type
ADDITION
Details
is added
TEMPERATURE
Type
TEMPERATURE
Details
When the mixture has been heated at 60° C. for 3 hours
Duration
3 h

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C=C)(=O)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 35%
Name
Type
product
Smiles
C(C=C)(=O)[O-].[Na+]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04157995

Procedure details

The following components are mixed in a vessel provided with a stirrer, thermometer and nitrogen inlet and outlet: 347 parts of a mixture of 84% of saturated aliphatic hydrocarbons and 16% of naphthenic hydrocarbons (boiling point of the mixture 192°-254° C.), 53.3 parts of sorbitan monooleate and 20 parts of oxyethylated nonylphenol (degree of oxyethylation from 8 to 12). A solution of 133.6 parts of acrylamide and 59 parts of acrylic acid in 389.4 parts of water, the pH of the solution having been brought to 8.0 with 18 parts of sodium hydroxide, is then added and the aqueous solution is emulsified in the hydrocarbon oil. Nitrogen is then passed over the mixture for 30 minutes, after which the mixture is heated to 60° C. in the course of 15 minutes. At this temperature, a solution of 0.212 part of 2,2'-azo-bis-isobutyronitrile dissolved in a small amount of acetone is added. When the mixture has been heated at 60° C. for 3 hours, the polymerization is complete. A coagulate-free, sedimentation-stable water-in-oil dispersion of a copolymer of 35% of acrylamide and 65% of sodium acrylate is obtained, which is used as a thickener, having co-binder properties, in paper coating compositions. The K value of the polymer is 247.5.
[Compound]
Name
hydrocarbon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
[Compound]
Name
saturated aliphatic hydrocarbons
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
hydrocarbons
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
oxyethylated nonylphenol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
133.6
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Yield
35%
Yield
65%

Identifiers

REACTION_CXSMILES
CCCCCCCC/C=C\CCCCC[CH2:16][CH2:17][C:18]([O:20]CC(O)[C@H]1OC[C@H](O)[C@H]1O)=[O:19].[C:31]([NH2:35])(=[O:34])[CH:32]=[CH2:33].C(O)(=O)C=C.[OH-].[Na+:42].N(C(C)(C)C#N)=NC(C)(C)C#N>CC(C)=O.O>[C:31]([NH2:35])(=[O:34])[CH:32]=[CH2:33].[C:18]([O-:20])(=[O:19])[CH:17]=[CH2:16].[Na+:42] |f:3.4,9.10|

Inputs

Step One
Name
hydrocarbon
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
saturated aliphatic hydrocarbons
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
hydrocarbons
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCCC/C=C\CCCCCCCC(=O)OCC([C@@H]1[C@@H]([C@H](CO1)O)O)O
Step Seven
Name
oxyethylated nonylphenol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
133.6
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)N
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)O
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The following components are mixed in a vessel
CUSTOM
Type
CUSTOM
Details
provided with a stirrer
CUSTOM
Type
CUSTOM
Details
point of the mixture 192°-254° C.
ADDITION
Type
ADDITION
Details
is then added
ADDITION
Type
ADDITION
Details
is added
TEMPERATURE
Type
TEMPERATURE
Details
When the mixture has been heated at 60° C. for 3 hours
Duration
3 h

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C=C)(=O)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 35%
Name
Type
product
Smiles
C(C=C)(=O)[O-].[Na+]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.